molecular formula C17H13N3 B2687642 1-(Naphthalen-1-ylmethyl)-1H-1,2,3-benzotriazole CAS No. 152574-68-0

1-(Naphthalen-1-ylmethyl)-1H-1,2,3-benzotriazole

Cat. No. B2687642
CAS RN: 152574-68-0
M. Wt: 259.312
InChI Key: LOQCVBOYUTXZHQ-UHFFFAOYSA-N
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Description

The compound “1-(Naphthalen-1-ylmethyl)-1H-1,2,3-benzotriazole” is a complex organic molecule. It is related to N-Methyl-1-(naphthalen-1-yl)methanamine and N-Methyl-1-naphthalenemethylamine hydrochloride , both of which are organic compounds containing a naphthalene group .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . Another study reported the synthesis of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV−vis spectral methods . The density functional theory (DFT) method is often used to obtain the optimized structure .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For example, N-Methyl-1-(naphthalen-1-yl)methanamine has a molecular weight of 171.24 and is a clear liquid with a very pale yellow to yellow-red color .

Safety And Hazards

The safety and hazards of related compounds have been documented. For instance, Naphthalene, a related compound, is classified as a flammable solid and is suspected of causing cancer . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-(naphthalen-1-ylmethyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3/c1-2-9-15-13(6-1)7-5-8-14(15)12-20-17-11-4-3-10-16(17)18-19-20/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQCVBOYUTXZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Naphthalen-1-ylmethyl)-1H-1,2,3-benzotriazole

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